2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine
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Overview
Description
2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine is an organic compound that features a bromine atom, a trifluoromethyl group, and an amine group attached to a phenoxyethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)phenol with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or imine derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Nitro or imine derivatives.
Reduction: Secondary or tertiary amines.
Scientific Research Applications
2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)phenol
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine is unique due to the presence of both a trifluoromethyl group and an amine group on the phenoxyethane backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9BrF3NO |
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Molecular Weight |
284.07 g/mol |
IUPAC Name |
2-[2-bromo-5-(trifluoromethyl)phenoxy]ethanamine |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,3-4,14H2 |
InChI Key |
OFNGSELSSSQTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCCN)Br |
Origin of Product |
United States |
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